Specific Scientific Field: This application falls under the field of Ophthalmology, specifically in the treatment of Glaucoma .
Summary of the Application: Latanoprost is a common glaucoma medication. It is a prostaglandin F 2α analog used to lower intraocular pressure in glaucoma treatment administered daily as eye drops .
Methods of Application or Experimental Procedures: In the study, male CBL/J mice were treated daily for weeks with latanoprost. Control mice were treated on the same schedule with the preservative used with latanoprost, benzalkonium chloride (BAK), or handled, without ocular treatments .
Results or Outcomes: Latanoprost initially lowered intraocular pressure (IOP) in CBL/J mice, but became less effective with sustained treatment, likely due to physiological adaptation .
Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Biotechnology .
Summary of the Application: A universal model based on poly (l-lactide-co-glycolide-co-trimethylene carbonate) with shape memory was proposed for the development of a solid biodegradable formulation with prolonged release administered intraconjunctivally, intravitreally, subconjunctivally, and subcutaneously .
Methods of Application or Experimental Procedures: Solution casting and electron beam (EB) irradiation were applied to the matrix formulation. The properties of the native matrix and matrices degraded in a PBS buffer (pH 7.4) were monitored by NMR, DSC, GPC, and SEM .
Results or Outcomes: Latanoprost was released over 113 days in a tri-phasic and sigmoidal pattern without a burst effect and with a relatively long second release phase .
Specific Scientific Field: This application falls under the field of Analytical Chemistry and Pharmaceutical Sciences .
Summary of the Application: This study aims at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of latanoprost in the eye .
Methods of Application or Experimental Procedures: The mobile phase was composed of acetonitrile:0.1% v/v formic acid (60:40, v/v) with a flow rate of 1 mL/min and separation was done using a C18 column at temperature 40°C .
Results or Outcomes: The latanoprost concentration-peak area relationship maintained its linearity ( R2 = 0.9999) over concentration ranges of 0.063–10 μg/mL and 0.212–10 μg/mL for the fluorescence and UV detectors, respectively .
Specific Scientific Field: This application falls under the field of Nanotechnology and Pharmaceutical Sciences .
Summary of the Application: A 40 nm thick multilayered biodegradable nanosheet that is composed of chitosan and sodium alginate was fabricated by means of the layer-by-layer method .
Methods of Application or Experimental Procedures: Latanoprost isopropyl ester was loaded on the nanosheet to prepare 25, 2.5, and 0.25 μg/cm2 LBNSs .
Results or Outcomes: The 0.25 μg/cm2 LBNS and 0.005% latanoprost ophthalmic solution showed significant IOP reduction only for 1 day after application .
Specific Scientific Field: This application falls under the field of Dermatology .
Summary of the Application: Latanoprost has been studied for its potential use in the treatment of alopecia areata and androgenic alopecia .
Specific Scientific Field: This application falls under the field of Ophthalmology .
Summary of the Application: This study investigates the effects of sustained daily latanoprost application on anterior .
Summary of the Application: This work presents the development of polymeric nanocapsules containing latanoprost for the topical treatment of alopecia .
Methods of Application or Experimental Procedures: Poly-ε-caprolactone nanocapsules loading latanoprost were developed by nanoprecipitation of the polymer on the surface of drug oily nanodroplets .
Results or Outcomes: The nanosystem presented a zeta potential equal to −30.1±1.8 mV and was stable for at least 90 days when stored at 6°C .
Latanoprost is a synthetic analogue of prostaglandin F2α and belongs to the class of medications known as prostaglandin analogues. It is primarily used in ophthalmology to manage elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. Latanoprost works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. It is commonly marketed under the brand name Xalatan and has been recognized for its effectiveness since its approval in the mid-1990s .
Latanoprost functions as an isopropyl ester prodrug. Upon administration, it undergoes hydrolysis by esterases in the cornea to convert into its active form, latanoprost acid. This active form selectively binds to the prostaglandin F2α receptor, leading to an increase in uveoscleral outflow of aqueous humor . The chemical structure can be represented as:
The metabolic pathway involves hepatic β-oxidation, where latanoprost acid is converted into 1,2-dinor and 1,2,3,4-tetranor metabolites, which are subsequently excreted primarily via the kidneys .
Latanoprost exhibits significant biological activity as a selective agonist of the prostaglandin F receptor. Its primary mechanism involves enhancing the outflow of aqueous humor from the eye, which effectively lowers intraocular pressure. The onset of action typically occurs within 3 to 4 hours post-application, with peak effects observed between 8 to 12 hours and lasting for over 24 hours . Common side effects include eyelid edema, blurred vision, and changes in iris pigmentation, alongside eyelash growth .
The synthesis of latanoprost generally involves several key steps:
The synthesis process emphasizes controlling reaction conditions to maintain stability and efficacy while minimizing degradation .
Latanoprost is predominantly used for:
Latanoprost may interact with other medications, particularly those affecting intraocular pressure or ocular health. Notable interactions include:
Patients should be monitored for adverse effects when using latanoprost alongside other ocular or systemic medications .
Latanoprost shares similarities with several other prostaglandin analogues used in ophthalmology. Here are some notable comparisons:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Travoprost | Increases uveoscleral outflow | Slightly more effective in some studies |
| Tafluprost | Similar mechanism; also a prodrug | Preservative-free formulation available |
| Bimatoprost | Increases both uveoscleral and trabecular outflow | Promotes eyelash growth significantly |
| Unoprostone | Modulates aqueous humor dynamics | Less potent compared to others |
Latanoprost's unique profile includes its rapid absorption through the cornea and its specific receptor selectivity, which contributes to its effectiveness and tolerability compared to other agents .
Latanoprost represents a significant advancement in prostaglandin F2α analogue chemistry, specifically designed as an isopropyl ester prodrug for enhanced ocular penetration and therapeutic efficacy. This comprehensive analysis examines the fundamental physical and chemical properties that govern the compound's behavior, stability, and pharmaceutical applications [1] [2] [3].
Latanoprost exists as a viscous oil under standard conditions, exhibiting characteristics that significantly influence its pharmaceutical formulation and storage requirements [1] [4] [5]. The compound presents as a colorless to slightly yellow oil with a consistency that facilitates its incorporation into ophthalmic solutions while maintaining chemical stability [1] [5] [6]. The oily nature of latanoprost reflects its highly lipophilic character, which is essential for corneal penetration but poses challenges for aqueous formulation development [4].
The molecular weight of 432.59 g/mol contributes to the compound's physical properties, creating a substantial molecular structure that influences both its solubility characteristics and membrane permeation properties [2] [7]. The optical activity of latanoprost, demonstrated by its specific rotation of +31.57° when measured at 20°C in acetonitrile (c = 0.91), confirms the presence of multiple chiral centers that are crucial for its biological activity [2] [7]. This optical rotation serves as a critical quality parameter for pharmaceutical manufacturing and analytical verification.
The predicted density of 1.093±0.06 g/cm³ indicates that latanoprost is denser than water, which affects its behavior in aqueous suspensions and influences formulation strategies [2] [7]. The predicted boiling point of 583.8±50.0°C suggests thermal stability under normal processing conditions, although decomposition occurs at much lower temperatures relevant to pharmaceutical storage [2] [7].
Latanoprost demonstrates exceptional solubility in organic solvents, reflecting its lipophilic nature and facilitating various pharmaceutical applications [1] [5] [8]. The compound exhibits very high solubility in acetonitrile, making this solvent particularly useful for analytical procedures and pharmaceutical processing [1] [5] [8]. Acetonitrile serves as an optimal solvent for high-performance liquid chromatography analysis and provides excellent dissolution characteristics for latanoprost [9] [10] [11].
The compound shows freely soluble characteristics in multiple organic solvents including acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol [1] [5] [8]. This broad solubility profile indicates excellent compatibility with various organic solvent systems used in pharmaceutical manufacturing and analytical testing. Ethanol solubility proves particularly important for formulation development, as it can be incorporated into aqueous systems to enhance latanoprost dissolution [1] [5] [12] [8].
Specialized solvents demonstrate enhanced solubility capabilities: dimethyl sulfoxide (DMSO) achieves concentrations of 50 mg/ml, while dimethyl formamide (DMF) reaches 100 mg/ml [12] [13]. These high-concentration solutions prove valuable for research applications and specialized formulation development where concentrated stock solutions are required.
The aqueous solubility of latanoprost presents significant challenges for pharmaceutical formulation, with the compound being practically insoluble in pure water [1] [5] [12]. Quantitative measurements indicate solubility of only 0.125 mg/ml in water, representing a substantial limitation for direct aqueous formulation [12]. This poor aqueous solubility necessitates specialized formulation approaches to achieve therapeutically relevant concentrations in ophthalmic solutions.
Phosphate-buffered saline (PBS) at pH 7.2 provides slightly enhanced solubility, reaching 0.05 mg/ml, though this remains insufficient for direct pharmaceutical applications [12] [14]. The incorporation of co-solvents significantly improves aqueous solubility: a 1:1 mixture of ethanol and PBS (pH 7.2) achieves 0.4 mg/ml solubility, representing an eight-fold improvement over pure PBS [12].
Advanced solubilization techniques demonstrate remarkable improvements in aqueous compatibility. Cyclodextrin complexation enables complete dissolution at therapeutic concentrations, with hydroxypropyl-β-cyclodextrin forming inclusion complexes that dramatically enhance water solubility [14]. The lipophilic portions of latanoprost, including the benzene ring and isopropyl ester group, incorporate into the cyclodextrin cavity while the hydrophilic dihydroxy cyclopentane moiety remains exposed to the aqueous environment [14].
The partition coefficient of latanoprost reflects its significant lipophilicity, with octanol/water logP values ranging from 4.3 to 4.4 [15] [16]. This high partition coefficient indicates strong preferential distribution into lipophilic phases, explaining both the compound's excellent membrane penetration characteristics and its poor aqueous solubility. The logP value positions latanoprost within the optimal range for ocular drug delivery, facilitating corneal penetration while maintaining sufficient aqueous presence for therapeutic activity.
Lipid bilayer partition studies using dipalmitoylphosphatidylcholine (DPPC) demonstrate partition coefficients ranging from 2.5 to 4.5, depending on the drug-to-lipid molar ratio [17] [18]. These measurements indicate that latanoprost readily incorporates into biological membranes, with partition behavior varying based on lipid composition and drug concentration. Lower drug-to-lipid ratios typically yield higher partition coefficients, suggesting saturable binding interactions within lipid bilayers.
The partitioning behavior significantly influences the compound's pharmacokinetic properties, particularly its distribution within ocular tissues. High lipophilicity facilitates rapid corneal penetration but may also contribute to tissue binding and prolonged residence times in lipophilic ocular compartments. This partitioning profile supports the compound's therapeutic efficacy while requiring careful consideration in formulation development to optimize drug release and distribution.
Ultraviolet spectroscopy provides essential analytical capabilities for latanoprost quantification and purity assessment. The compound exhibits optimal UV detection at wavelengths of 200 nm and 210 nm, which are routinely employed in high-performance liquid chromatography analysis [9] [10] [11]. The 210 nm wavelength proves particularly suitable for routine analytical work, providing excellent sensitivity while minimizing interference from common excipients and impurities.
UV detection at 200 nm offers enhanced sensitivity for trace-level analysis but requires careful control of mobile phase composition to minimize background absorption [9] [19] [11]. The spectroscopic properties enable reliable quantification across wide concentration ranges, supporting both pharmaceutical manufacturing quality control and research applications. UV spectroscopy serves as the primary detection method for stability studies, impurity profiling, and formulation development work.
The UV absorption characteristics facilitate forced degradation studies, enabling identification and quantification of degradation products formed under various stress conditions [10] [20]. Spectroscopic monitoring reveals the formation of latanoprost acid and other degradation products, providing critical information for stability assessment and shelf-life determination.
Infrared spectroscopy provides valuable structural information for latanoprost identification and characterization, though specific IR data requires specialized analysis due to the complex molecular structure [21]. The IR spectrum reveals characteristic absorption bands corresponding to the hydroxyl groups, ester carbonyl, and aromatic moieties present in the latanoprost structure. These spectroscopic fingerprints enable definitive identification and serve as important quality control parameters in pharmaceutical manufacturing.
The ester carbonyl stretch provides a particularly diagnostic absorption band, allowing monitoring of hydrolysis reactions and degradation processes that affect the isopropyl ester functionality. Hydroxyl group absorptions offer insights into hydrogen bonding interactions that influence solubility and stability characteristics.
Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for latanoprost structural confirmation and purity assessment [22] [23]. Both ¹H NMR and ¹³C NMR provide comprehensive structural information, enabling identification of all carbon and hydrogen environments within the molecule. The complex spectrum reflects the presence of multiple stereocenters and functional groups that define latanoprost's three-dimensional structure.
¹H NMR analysis reveals characteristic patterns for the cyclopentane ring protons, the phenyl group, and the isopropyl ester moiety [22] [23]. Integration patterns and coupling constants provide detailed information about stereochemistry and conformational preferences. The technique proves invaluable for detecting impurities and degradation products that may co-elute in chromatographic analysis.
¹³C NMR spectroscopy offers complementary structural information, particularly valuable for distinguishing between closely related prostaglandin analogues and identifying synthetic intermediates [23]. The carbon spectrum provides definitive evidence for the presence of all expected carbon environments and serves as a powerful tool for structure-activity relationship studies.
Thermal stability analysis reveals that latanoprost maintains chemical integrity under moderate temperature conditions but exhibits significant degradation at elevated temperatures [24] [25] [26]. At refrigerated conditions (4°C), the compound demonstrates excellent stability for extended periods, maintaining therapeutic potency for at least 30 days without measurable degradation [24] [25] [26]. Room temperature storage (25°C) also provides acceptable stability for the typical duration of pharmaceutical use, with no significant loss observed over 30-day periods.
| Temperature (°C) | Stability Profile | Degradation Rate | Time to 10% Loss (t₉₀) |
|---|---|---|---|
| 4 [24] [25] [26] | Stable for 30+ days | No measurable degradation | >30 days |
| 25 [24] [25] [26] | Stable for 30+ days | No measurable degradation | >30 days |
| 27 [25] [27] | Stable | No significant degradation | >30 days |
| 37 [25] [27] | Degradation observed | 0.15 μg/mL/day | ~20 days |
| 50 [24] [25] [26] [27] | Significant degradation | 0.29 μg/mL/day | 8.25 days |
| 70 [24] [26] | Rapid degradation | High degradation rate | 1.32 days |
Elevated temperature studies demonstrate temperature-dependent degradation kinetics following Arrhenius behavior [28]. At 37°C, latanoprost degrades at a rate of 0.15 μg/mL/day, while 50°C exposure increases the degradation rate to 0.29 μg/mL/day [25] [27]. The most severe thermal stress conditions (70°C) result in rapid degradation with a t₉₀ (time for 10% degradation) of only 1.32 days [24] [26].
The thermal degradation mechanism primarily involves hydrolysis of the isopropyl ester linkage, converting latanoprost to its corresponding acid form [28]. This temperature-dependent hydrolysis explains the requirement for refrigerated storage in commercial formulations and highlights the importance of temperature control during manufacturing and distribution.
Photostability studies reveal significant sensitivity to ultraviolet radiation, particularly UV-B wavelengths [24] [26]. UV-B exposure causes rapid degradation of latanoprost, making light protection essential for pharmaceutical stability. UV-A radiation proves less destructive but still contributes to gradual degradation over extended exposure periods [24] [26].
| Light Condition | Degradation Effect | Stability Requirement |
|---|---|---|
| UV-B radiation [24] [26] | Rapid degradation | Complete UV-B protection required |
| UV-A radiation [24] [26] | Gradual degradation | UV-A protection recommended |
| White light exposure [29] | 13% degradation in 24 hours | Light protection necessary |
| Protected storage [30] [31] | Stable | Amber containers/dark storage |
Controlled light exposure studies demonstrate that 24 hours of white light exposure results in 13% degradation [29]. This photosensitivity necessitates storage in amber containers and protection from direct sunlight during use. Commercial formulations universally incorporate light protection measures, and patient education emphasizes the importance of proper storage conditions.
The photodegradation mechanism involves oxidative processes that modify the prostaglandin structure, potentially forming multiple degradation products with reduced or altered biological activity [30]. Regulatory guidance requires comprehensive photostability testing for all latanoprost formulations, establishing specific light protection requirements for packaging and storage.
pH significantly influences latanoprost stability, with optimal stability observed within a narrow pH range of 5.0 to 6.25 [32]. Stability studies conducted at accelerated conditions (60°C and 70°C) demonstrate the critical importance of pH optimization for pharmaceutical formulations.
| pH | Residual Ratio at 60°C (28 days) | Residual Ratio at 70°C (28 days) | Stability Assessment |
|---|---|---|---|
| 4.0 [32] | 87.4% | 76.7% | Unstable |
| 5.0 [32] | 98.9% | 94.9% | Stable |
| 5.5 [32] | 98.0% | 94.6% | Stable |
| 6.0 [32] | 98.9% | 93.1% | Stable |
| 6.25 [32] | 95.0% | 92.0% | Stable |
| 6.5 [32] | 92.4% | 82.7% | Marginal |
| 6.7 [32] | 93.4% | 78.1% | Unstable |
| 8.0 [32] | 30.0% | 14.1% | Highly unstable |
pH-dependent degradation primarily occurs through acid- or base-catalyzed hydrolysis of the isopropyl ester group [32]. Acidic conditions (pH <5.0) promote protonation of the ester oxygen, facilitating nucleophilic attack by water molecules. Basic conditions (pH >6.25) enhance hydroxide ion availability, accelerating base-catalyzed ester hydrolysis.
Oxidative degradation represents a significant stability concern for latanoprost, occurring through multiple pathways depending on environmental conditions [33]. Atmospheric oxygen exposure results in gradual degradation over time, while oxidizing agents such as hydrogen peroxide cause rapid and extensive degradation [33]. The presence of metal catalysts significantly accelerates oxidative processes, necessitating careful control of trace metal contamination in pharmaceutical formulations.
| Oxidizing Condition | Degradation Mechanism | Primary Products | Stability Impact |
|---|---|---|---|
| Atmospheric oxygen [34] [33] | Autoxidation | Oxidized derivatives | Gradual degradation |
| UV light + oxygen [24] [26] [29] | Photo-oxidation | Photo-oxidation products | Rapid degradation |
| Heat + oxygen [25] [27] | Thermal oxidation | Thermal degradation products | Accelerated degradation |
| Peroxides [33] | Peroxide-mediated oxidation | Peroxide degradation products | Severe degradation |
| Metal catalysts [33] | Catalytic oxidation | Various oxidation products | Accelerated degradation |
The oxidative degradation mechanism involves multiple reactive pathways, including hydroxyl radical formation, peroxide intermediate generation, and direct oxygen insertion reactions [33]. These processes can modify various structural components of latanoprost, including the prostaglandin backbone, the phenyl substituent, and the ester functionality.
Controlled degradation studies identify formation of both known and novel degradation products under oxidative conditions [33]. The major known degradation product, latanoprost acid, forms through hydrolytic processes, while oxidative conditions generate additional impurities including 15-keto latanoprost and various oxidized derivatives [35] [20]. Understanding these degradation pathways enables development of effective stabilization strategies and establishment of appropriate shelf-life specifications.
Stabilization against oxidative degradation requires multiple approaches including antioxidant incorporation, oxygen exclusion packaging, and pH optimization [28] [33]. The use of ε-aminocaproic acid as a stabilizing agent provides protection against multiple degradation pathways, including both hydrolytic and oxidative processes [32]. Micelle formation through surfactant addition creates a protective microenvironment that shields latanoprost from oxidative attack while improving overall formulation stability [28].
Corrosive;Acute Toxic;Health Hazard